

Application Notes: The Morpholin-2-yl-methanamine Scaffold in Bioactive Heterocycle Synthesis

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Compound of Interest

Compound Name: *N,N*-Dimethyl-1-(morpholin-2-yl)methanamine

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Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles.^{[1][2][3]} Its presence can improve aqueous solubility, metabolic stability, and overall pharmacokinetic properties, making it a valuable building block for drug discovery.^{[2][4]} Specifically, the morpholin-2-yl-methanamine core provides a versatile handle for elaboration into more complex, bioactive heterocyclic systems. While specific, detailed protocols starting from the *N,N*-dimethylated version, **N,N-Dimethyl-1-(morpholin-2-yl)methanamine**, are not extensively documented in peer-reviewed literature, the underlying principles of its reactivity are well-represented by its parent amine, (morpholin-2-yl)methanamine, and by morpholine itself in reactions with activated heterocyclic cores.

This document provides representative protocols for the synthesis of bioactive heterocycles, such as pyrimidines and triazines, using the morpholine scaffold. These methods are foundational and can be adapted for substrates like (morpholin-2-yl)methanamine. The protocols focus on two key reaction types: nucleophilic aromatic substitution to attach the morpholine moiety to a heterocyclic core, and subsequent palladium-catalyzed cross-coupling to generate structurally diverse, potent molecules.

Key Applications & Bioactivity

Morpholine-containing heterocycles are prominent inhibitors of various enzymes and receptors. A notable area of application is in the development of kinase inhibitors, particularly targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][5] The oxygen atom of the morpholine ring often acts as a critical hydrogen bond acceptor in the kinase hinge region, enhancing binding affinity and potency.[5] Furthermore, pyrimidine-morpholine hybrids have been successfully developed as potent inhibitors of cholinesterases, making them promising therapeutic candidates for Alzheimer's disease.[6]

Experimental Protocols & Data

Protocol 1: Synthesis of a 2-Chloro-4-morpholino-6-(substituted)-pyrimidine Core

This protocol details a typical two-step procedure to construct a morpholino-pyrimidine scaffold, a common core for further elaboration. The first step involves a nucleophilic substitution of one chlorine atom from a dichloropyrimidine with a desired amine, followed by the substitution of the second chlorine with morpholine.

Step 1: Synthesis of 6-chloro-N-(4,6-dimethoxypyrimidin-2-yl)-1,3,5-triazin-2-amine
(Representative first substitution)

- Dissolve 2,4,6-trichloro-s-triazine (cyanuric chloride, 0.01 mol) in 30 mL of acetone in a flask equipped with a magnetic stirrer and maintain the temperature at 0-5°C using an ice bath.
- Separately, dissolve 4,6-dimethoxypyrimidin-2-amine (0.01 mol) in acetone.
- Add the pyrimidine solution dropwise to the stirred cyanuric chloride solution.
- Maintain a neutral pH throughout the addition by the dropwise addition of a 10% sodium bicarbonate (NaHCO_3) solution.[7]
- Continue stirring at 0-5°C for 2 hours.
- Pour the reaction mixture onto crushed ice.
- Filter the resulting precipitate, wash with water, and dry to yield the intermediate product.

Step 2: Synthesis of 4-chloro-6-morpholino-N-(4,6-dimethoxypyrimidin-2-yl)-1,3,5-triazin-2-amine

- Dissolve the product from Step 1 (0.01 mol) in 25 mL of tetrahydrofuran (THF).
- Warm the solution to 35-40°C with stirring.
- Add morpholine (0.01 mol) dropwise to the solution.
- Maintain a neutral pH by adding 10% NaHCO₃ solution as needed.^[7]
- Continue stirring at this temperature for 3 hours.^[7]
- Pour the mixture onto crushed ice to precipitate the product.
- Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol or acetone to obtain the purified morpholino-pyrimidine core.

Protocol 2: Suzuki-Miyaura Coupling for Synthesis of Bioactive Pyrimidine-Morpholine Hybrids

This protocol describes the functionalization of the chloro-morpholino-pyrimidine core via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to install various aryl groups, a common strategy for lead optimization. This method was used to produce potent cholinesterase inhibitors.^[6]

- To a reaction vial, add the 2-chloro-4-morpholino-pyrimidine core (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).
- Add a solvent mixture of 1,4-dioxane and water (4:1 ratio, 5 mL).
- Purge the mixture with argon or nitrogen gas for 10-15 minutes to remove oxygen.
- Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.), to the mixture.
- Seal the vial and heat the reaction at 90°C for 12-16 hours.

- After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the final bioactive compound.

Data Summary

Table 1: Summary of Representative Reaction Conditions and Yields

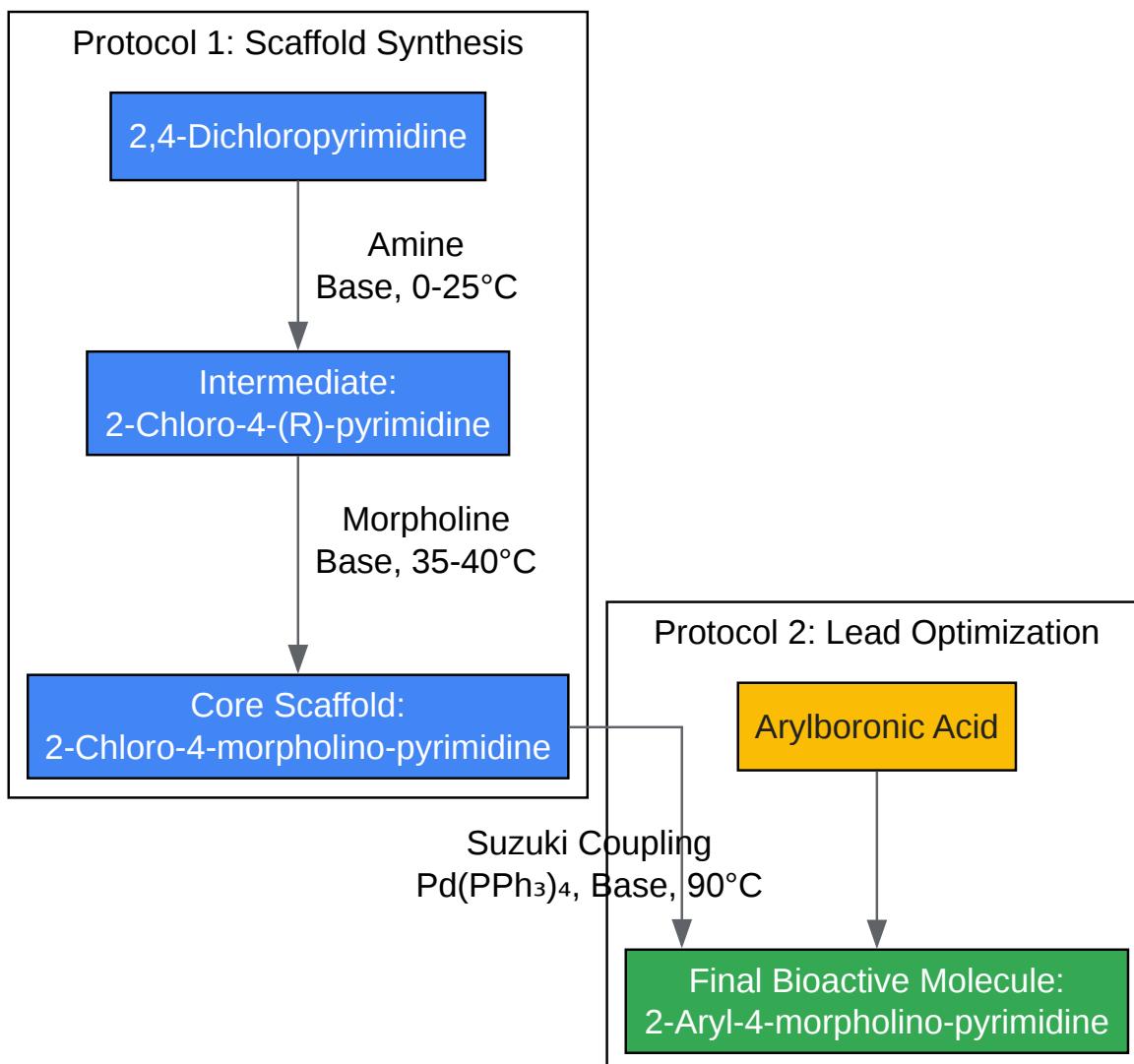
Step	Reaction Type	Key Reagents	Solvent	Temperature (°C)	Time (h)	Typical Yield (%)
1	Nucleophilic Aromatic Substitution (n)	2,4,6-Trichloro-s-triazine, Amine	Acetone	0 - 5	2	75 - 90
2	Nucleophilic Aromatic Substitution (n)	Dichloro-triazine intermediate, Morpholine	THF	35 - 40	3	70 - 85
3	Suzuki-Miyaura Coupling	Chloromorpholino, -pyrimidine, Arylboronic acid, $\text{Pd}(\text{PPh}_3)_4$	Dioxane/ H_2O	90	12 - 16	50 - 80

Table 2: Biological Activity of Synthesized Pyrimidine-Morpholine Hybrids as Cholinesterase Inhibitors[6]

Compound ID	R-Group (at Pyrimidine C2)	AChE IC ₅₀ (µM)	BuChE IC ₅₀ (µM)
5a	Phenyl	1.3 ± 0.05	4.8 ± 0.03
5d	4-Fluorophenyl	0.95 ± 0.02	3.2 ± 0.01
5h	3-Tolyl	0.43 ± 0.42	2.5 ± 0.04
5j	4-Methoxyphenyl	1.1 ± 0.03	3.9 ± 0.02
Neostigmine	(Standard)	16.3 ± 1.12	> 50

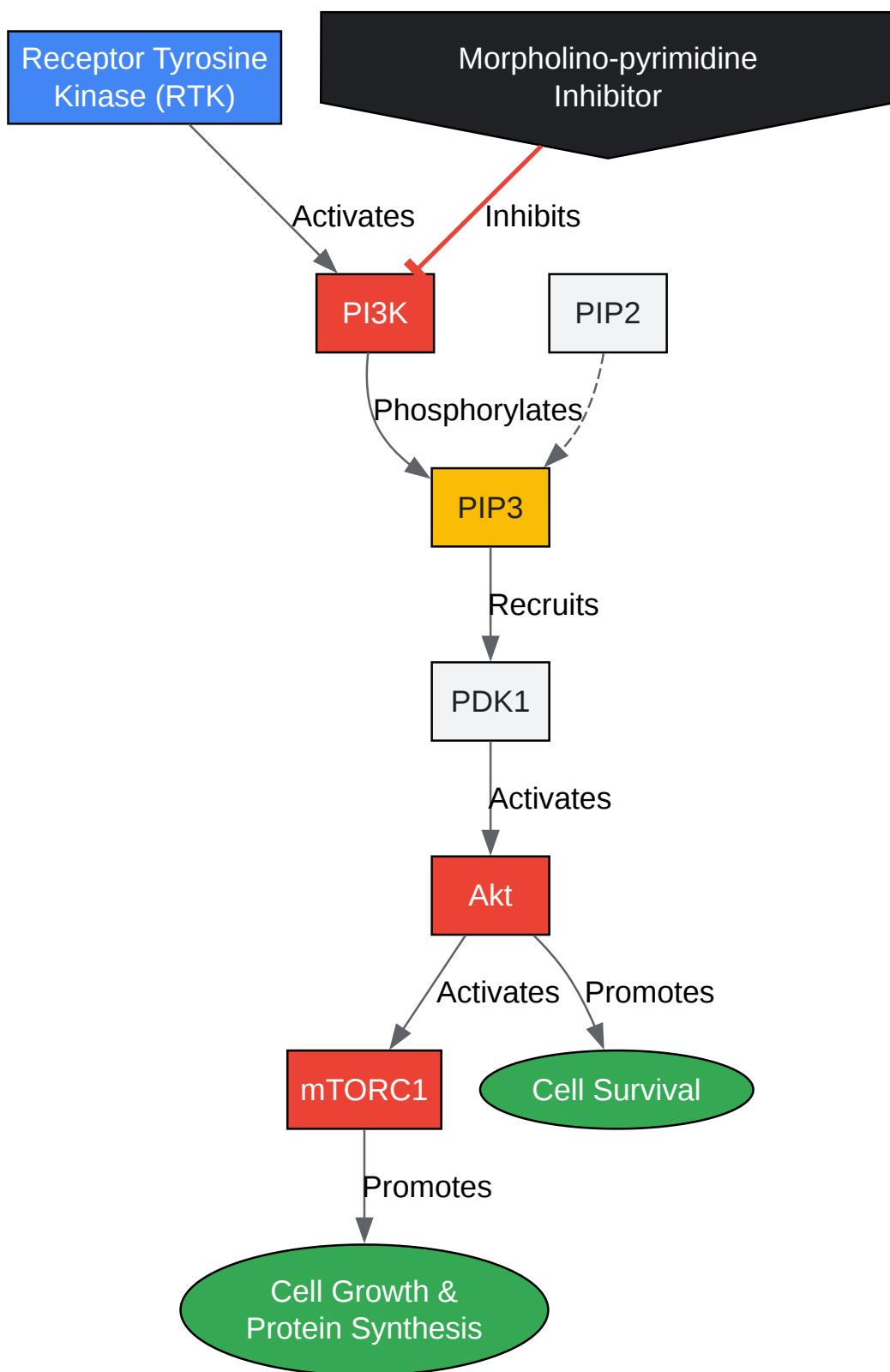
Data sourced from Zaib et al., Bioorganic Chemistry, 2023.[6] AChE: Acetylcholinesterase; BuChE: Butyrylcholinesterase.

Visualizations



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Caption: General experimental workflow for the synthesis of bioactive morpholino-pyrimidines.

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Caption: Simplified PI3K/Akt/mTOR signaling pathway, a key target for morpholine derivatives.

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